molecular formula C8H7ClF2N2 B14870080 3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline

3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline

Cat. No.: B14870080
M. Wt: 204.60 g/mol
InChI Key: PHUQBEXFDBCACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that belongs to the class of fluorinated quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the nucleophilic substitution of halogen atoms on a quinoline precursor, followed by cyclization to form the desired compound . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

Scientific Research Applications

3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
  • 7-Fluoro-4-chloroquinoline
  • 5,6,7,8-Tetrachloroquinoline

Uniqueness

3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClF2N2

Molecular Weight

204.60 g/mol

IUPAC Name

3-chloro-6,6-difluoro-7,8-dihydro-5H-cinnoline

InChI

InChI=1S/C8H7ClF2N2/c9-7-3-5-4-8(10,11)2-1-6(5)12-13-7/h3H,1-2,4H2

InChI Key

PHUQBEXFDBCACQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=CC(=NN=C21)Cl)(F)F

Origin of Product

United States

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